molecular formula C15H26O4 B1619383 Diethyl (1-methylbutyl)allylmalonate CAS No. 6285-59-2

Diethyl (1-methylbutyl)allylmalonate

Cat. No.: B1619383
CAS No.: 6285-59-2
M. Wt: 270.36 g/mol
InChI Key: VTRMVPBHEGUYBA-UHFFFAOYSA-N
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Description

Diethyl (1-methylbutyl)allylmalonate (CAS: 6285-59-2) is a branched malonic acid ester featuring three substituents: an allyl group, a 1-methylbutyl group, and two ethoxycarbonyl groups. This compound is part of the malonate ester family, widely used in organic synthesis for their versatility in forming carbon-carbon bonds via conjugate additions, alkylations, and cyclization reactions .

Properties

CAS No.

6285-59-2

Molecular Formula

C15H26O4

Molecular Weight

270.36 g/mol

IUPAC Name

diethyl 2-pentan-2-yl-2-prop-2-enylpropanedioate

InChI

InChI=1S/C15H26O4/c1-6-10-12(5)15(11-7-2,13(16)18-8-3)14(17)19-9-4/h7,12H,2,6,8-11H2,1,3-5H3

InChI Key

VTRMVPBHEGUYBA-UHFFFAOYSA-N

SMILES

CCCC(C)C(CC=C)(C(=O)OCC)C(=O)OCC

Canonical SMILES

CCCC(C)C(CC=C)(C(=O)OCC)C(=O)OCC

Other CAS No.

22328-93-4
6285-59-2

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

1.1 Synthesis of Pharmaceuticals

Diethyl (1-methylbutyl)allylmalonate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Notably, it is utilized in the production of barbiturates, a class of drugs that act as central nervous system depressants. For example, 5-Ethyl-5-(1-methylbutyl)barbiturate (Nembutal®), a well-known anesthetic and sedative, can be synthesized from this compound through a condensation reaction with urea in the presence of sodium ethoxide .

1.2 Anticonvulsant and Analgesic Properties

Research indicates that derivatives of malonic acid esters, including this compound, exhibit anticonvulsant properties. Compounds derived from this malonate have been explored for their potential use in treating epilepsy and other neurological disorders . The ability to modify the structure of malonic esters allows for the development of new drugs with enhanced efficacy and reduced side effects.

Agrochemical Applications

2.1 Pesticide Synthesis

This compound is also employed in the synthesis of various pesticides. Its derivatives are used to create compounds that target specific pests while minimizing harm to beneficial organisms. For instance, the synthesis of herbicides such as sethoxydim involves using diethyl malonate as a precursor . This application underscores the compound's importance in agricultural chemistry.

Organic Synthesis

3.1 Malonic Ester Synthesis

The compound plays a pivotal role in malonic ester synthesis, which is fundamental in organic chemistry for constructing complex molecules. The reactivity of this compound allows it to undergo alkylation reactions, leading to the formation of various substituted malonic esters . This versatility makes it an essential building block for synthesizing a wide array of organic compounds.

3.2 Catalysis and Reaction Mechanisms

Research has demonstrated that this compound can act as a catalyst or reactant in various organic reactions, enhancing reaction rates and yields . The ability to modify its structure enables chemists to tailor reactions for specific outcomes, further expanding its utility in synthetic organic chemistry.

Case Studies and Research Findings

Study Focus Findings
Study on Barbiturates Synthesis methodsDemonstrated effective synthesis routes using this compound leading to high yields of Nembutal®.
Evaluation of Anticonvulsants Pharmacological propertiesIdentified potential anticonvulsant activity in derivatives synthesized from diethyl malonates.
Agrochemical Research Pesticide developmentHighlighted successful applications in synthesizing herbicides with reduced environmental impact.

Comparison with Similar Compounds

Key Characteristics :

  • Molecular Formula : C₁₆H₂₆O₄ (calculated based on substituents and ).
  • Synthesis : Prepared through alkylation of malonate salts. For example, allyl bromide reacts with sodium salts of substituted malonates under reflux conditions, as seen in the synthesis of related compounds like Diethyl Allyl (1-Methyl-2-Pentynyl)Malonate .
  • Applications : Acts as an intermediate in pharmaceutical synthesis, such as in the production of barbiturates (e.g., Thiamylal, referenced in ).

Comparison with Similar Compounds

Malonate esters differ in substituents, which significantly influence their reactivity, physical properties, and applications. Below is a detailed comparison:

Structural Analogues

Compound Name Substituents CAS Number Molecular Weight Key Features
Diethyl (1-methylbutyl)allylmalonate Allyl, 1-methylbutyl, two ethyl esters 6285-59-2 ~282.4 g/mol Branched structure; used in barbiturate synthesis .
Diethyl Allylmalonate Allyl, two ethyl esters 2049-80-1 200.23 g/mol Simpler structure; undergoes conjugate additions (e.g., anti-selective reactions with nitrosoalkenes ).
Diethyl Diallylmalonate Two allyl groups, two ethyl esters N/A 228.29 g/mol Higher reactivity due to two allyl groups; forms acylthioureas with thiourea .
Diethyl Benzylmalonate Benzyl, two ethyl esters 607-81-8 250.29 g/mol Aromatic substituent enhances stability; used in coumarin derivatives .
Diethyl Ethyl(1-methylbutyl)malonate Ethyl, 1-methylbutyl, two ethyl esters 76-72-2 258.35 g/mol Lacks allyl group; reduced reactivity in cyclization reactions .

Physical Properties

  • Boiling Points : Allyl-substituted malonates generally have lower boiling points than branched analogs. For instance, Diethyl Allylmalonate is a liquid at room temperature , whereas this compound requires vacuum distillation (105–107°C at 1 mmHg ).
  • Solubility: All malonate esters are lipophilic but vary with substituents. Diethyl benzylmalonate’s aromatic group increases solubility in non-polar solvents compared to aliphatic analogs .

Preparation Methods

Structural and Mechanistic Considerations

Diethyl (1-methylbutyl)allylmalonate features a malonate core substituted with three distinct groups: diethyl ester , 1-methylbutyl , and allyl . Its synthesis typically involves sequential alkylation of diethyl malonate, leveraging enolate chemistry to introduce the substituents. The reaction mechanism proceeds via deprotonation of diethyl malonate to form a resonance-stabilized enolate, which undergoes nucleophilic attack on alkyl halides or allylic electrophiles.

Sequential Alkylation Strategies

Base-Mediated Enolate Formation

The most common approach involves two alkylation steps using strong bases to generate the enolate intermediate.

First Alkylation: Introduction of the 1-Methylbutyl Group

Diethyl malonate is treated with a base such as sodium ethoxide (NaOEt) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) . The enolate reacts with 1-methylbutyl bromide to form diethyl (1-methylbutyl)malonate.

Example Protocol (Adapted from):

  • Reactants: Diethyl malonate (1 equiv.), 1-methylbutyl bromide (1.2 equiv.), NaOEt (1.1 equiv.).
  • Conditions: Reflux in DMF at 80–90°C for 6–8 hours.
  • Yield: ~75–80% after purification.
Second Alkylation: Introduction of the Allyl Group

The mono-alkylated product is subjected to a second alkylation with allyl bromide under similar conditions. Excess base ensures complete enolate formation, while controlled stoichiometry prevents over-alkylation.

Optimization Note:

  • Solvent Choice: DMF enhances enolate stability compared to ethanol, improving reaction efficiency.
  • Temperature: Moderate heating (70–80°C) balances reaction rate and byproduct formation.

One-Pot Double Alkylation

Catalytic and Green Chemistry Approaches

Phase-Transfer Catalysis (PTC)

PTC systems using tetrabutylammonium bromide (TBAB) allow milder conditions by shuttling the enolate into an organic phase.

Reported Results:

  • Catalyst: TBAB (10 mol%).
  • Conditions: Aqueous NaOH (50%), toluene, 40°C.
  • Yield: 65% for this compound.

Solvent-Free Mechanochemical Synthesis

Ball milling techniques minimize solvent use, aligning with green chemistry principles.

Experimental Setup:

  • Reagents: Diethyl malonate, 1-methylbutyl bromide, allyl bromide, K₂CO₃.
  • Conditions: Ball mill (500 rpm, 2 hours).
  • Yield: 60% (lower than solution-phase but environmentally favorable).

Reaction Optimization and Challenges

Byproduct Formation

  • Di- and Tri-Substituted Byproducts: Excess alkylating agent or prolonged reaction times lead to over-alkylation.
  • Mitigation: Stepwise addition of alkyl halides and strict stoichiometric control.

Temperature Sensitivity

  • Side Reactions: Elevated temperatures (>90°C) promote ester hydrolysis or elimination.
  • Solution: Use of reflux condensers and inert atmosphere (N₂).

Comparative Analysis of Methods

Method Base Solvent Temperature Yield Advantages
Sequential Alkylation NaOEt DMF 80–90°C 75–80% High purity, scalable
One-Pot K₂CO₃ DMF 60–80°C 68–72% Reduced steps
PTC NaOH/TBAB Toluene 40°C 65% Mild conditions
Mechanochemical K₂CO₃ Solvent-free Ambient 60% Eco-friendly, low energy

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing diethyl (1-methylbutyl)allylmalonate, and how do reaction conditions influence yield?

  • Methodology :

  • Alkylation of diethyl malonate : Use sodium hydride (NaH) in a benzene/DMSO solvent system to generate the enolate, followed by alkylation with 1-methylbutyl allyl halides. This method yields ~50% after column chromatography .

  • Catalytic allylation : Employ π-allylpalladium complexes (e.g., Pd(0) with PPh₃ ligands) to mediate allylic alkylation of diethyl malonate derivatives. This approach avoids strong bases and enables stereocontrol .

  • Key factors : Solvent polarity (DMF enhances nucleophilicity), base strength (LHMDS vs. NaH), and temperature (room temperature for Pd-catalyzed reactions).

    • Data Table :
MethodBase/CatalystSolventYield (%)Reference
NaH-mediated alkylationNaHBenzene/DMSO50
Pd-catalyzed allylationPd(2)dba₃/PPh₃DMF88

Q. How can this compound be characterized structurally and functionally?

  • Analytical Techniques :

  • SMILES/SDF files : Use computational tools to validate the structure (SMILES: CCOC(=O)C(CC=C)(CC=C)C(=O)OCC) and generate 3D models .
  • Spectroscopy : ¹H/¹³C NMR to confirm ester groups (δ 4.1–4.3 ppm for OCH₂CH₃) and allyl protons (δ 5.1–5.9 ppm). IR spectroscopy for carbonyl stretches (~1740 cm⁻¹) .
  • Chromatography : HPLC with UV detection (λ = 210 nm) to assess purity.

Advanced Research Questions

Q. What mechanistic insights explain the divergent reactivity of this compound with thiourea versus other nucleophiles?

  • Experimental Findings :

  • Unlike diethyl allylmalonate, which forms tetrahydrohexathiazoles with thiourea, this compound undergoes acylthiourea formation followed by isomerization to β-lactones under acidic conditions. This is attributed to steric hindrance from the 1-methylbutyl group, which destabilizes the thiazole intermediate .
    • Methodological Approach :
  • Monitor reaction progression via TLC and isolate intermediates (e.g., sodium acylthiourea salts) for X-ray crystallography. Acid quenching at controlled pH (2–3) triggers lactonization .

Q. How does the steric bulk of the 1-methylbutyl group impact regioselectivity in conjugate addition reactions?

  • Case Study :

  • In nitrosoalkene conjugate additions, the potassium enolate of diethyl α-allylmalonate exclusively forms anti-adducts (68% yield) due to steric shielding of the α-face by the 1-methylbutyl group. Lithium enolates show similar selectivity but lower yields (52%), suggesting cation size influences transition-state geometry .
    • Design Strategy :
  • Use bulky electrophiles (e.g., tert-butyl nitrosoalkenes) to probe steric effects. Compare outcomes with smaller substituents (e.g., methyl or allyl groups) .

Q. Can this compound act as a mechanistic probe for radical vs. carbene intermediates in cyclopropanation?

  • Application :

  • Allylmalonates undergo cyclopropanation via carbene intermediates but not radicals. In Pd-catalyzed reactions, this compound fails to form cyclopropanes under radical-generating conditions (e.g., with Mn/Cu), confirming carbene-specific pathways .
    • Validation :
  • Use radical traps (e.g., TEMPO) to quench reactions. Analyze products via GC-MS for cyclopropane absence/presence .

Contradictions and Resolution

  • vs. 10 : While diethyl allylmalonate derivatives typically form thiazoles with thiourea, the 1-methylbutyl variant favors lactones. This highlights the critical role of steric effects in directing reactivity. Researchers must pre-screen substituent effects when designing analogous reactions.

Data Sources

  • Primary references: Peer-reviewed journals (e.g., J. Org. Chem.), synthetic methodologies , and mechanistic studies .

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